

ENOblock as an Enolase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *AP-III-a4 hydrochloride*

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Abstract

ENOblock (also known as AP-III-a4) is a small molecule that has garnered significant interest as a modulator of the glycolytic enzyme enolase. Initially identified as a direct inhibitor of enolase activity, subsequent research has unveiled a more complex mechanism of action, suggesting its primary role may be in altering the non-glycolytic, or "moonlighting," functions of enolase. This technical guide provides an in-depth overview of ENOblock, consolidating key quantitative data, detailing experimental protocols, and visualizing the proposed signaling pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers in oncology, metabolic diseases, and drug discovery.

Chemical and Physical Properties

ENOblock is a nonsubstrate analogue of enolase. Its chemical structure and key properties are summarized below.

Property	Value
Chemical Name	N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-4-((4-((cyclohexylmethyl)amino)-6-((4-fluorophenyl)methyl)amino)-1,3,5-triazin-2-yl)amino)benzeneacetamide
Molecular Formula	C33H46FN7O4
Molecular Weight	631.76 g/mol
CAS Number	1177827-73-4
Appearance	Solid
Solubility	Soluble in DMSO

Quantitative Data

The following tables summarize the key quantitative data associated with the biological activity of ENOblock from various studies.

Table 2.1: In Vitro Efficacy

Parameter	Cell Line	Condition	Value	Reference
IC50 (Enolase Inhibition)	Purified Enolase	Enzymatic Assay	0.576 μ M	[1] [2] [3]
Cell Viability Inhibition	HCT116	Normoxia	Dose-dependent	[2]
Cell Viability Inhibition	HCT116	Hypoxia	Higher than normoxia	[2]
Invasion Inhibition	Cancer Cells	Matrigel Assay	Significant at 0.625 μ M	[2]

Note: The direct inhibitory effect of ENOblock on enolase activity is contested. Some studies have been unable to replicate the inhibition of enolase enzymatic activity in vitro[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#).

Table 2.2: In Vivo Efficacy

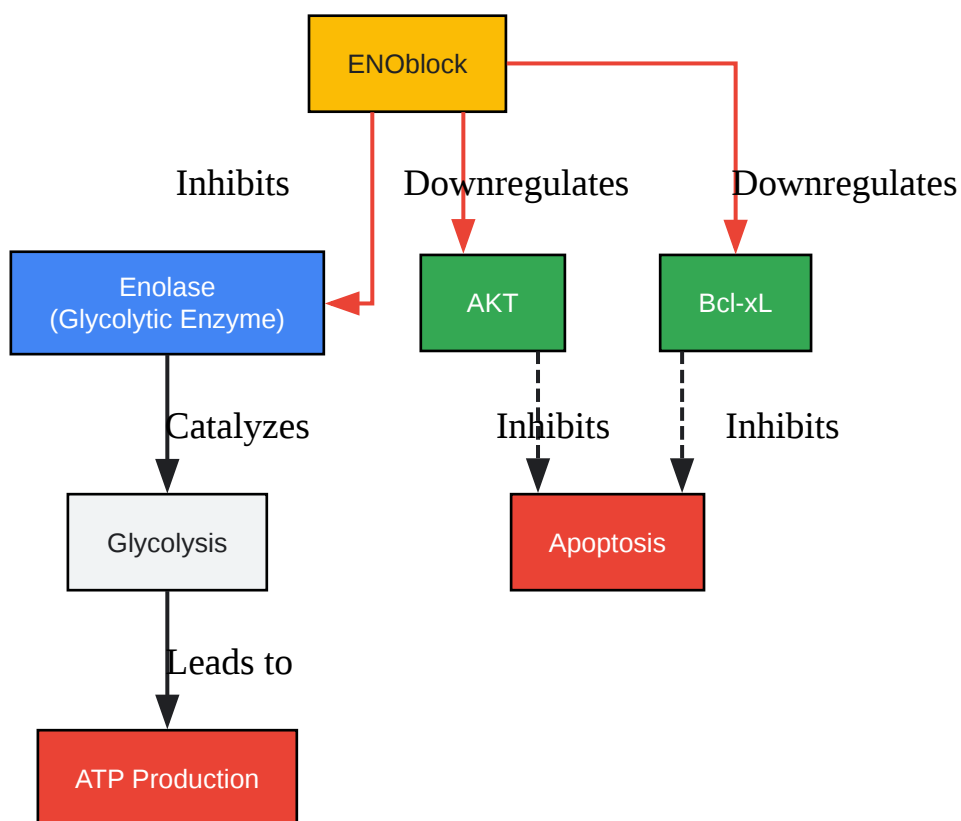
Animal Model	Disease	Dosage	Duration	Key Findings	Reference
Zebrafish	Cancer Metastasis	10 μ M	96 hours	Reduced cancer cell dissemination	[2]
db/db Mice	Type 2 Diabetes	8 mg/kg and 12 mg/kg	7 weeks	Reduced blood glucose and LDL cholesterol	[8]
High-Fat Diet Mice	Obesity	Not specified	8 weeks	Reduced body weight, improved metabolic parameters	[1] [9] [10]

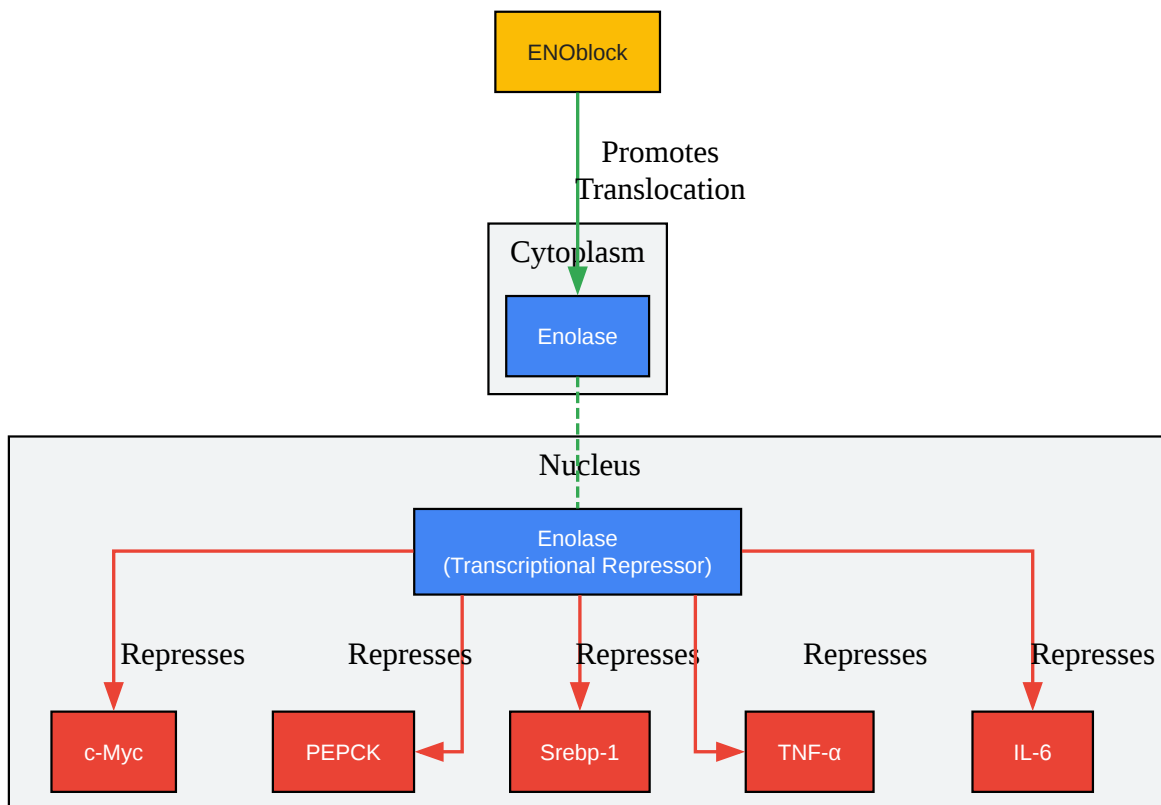
Mechanism of Action: A Tale of Two Hypotheses

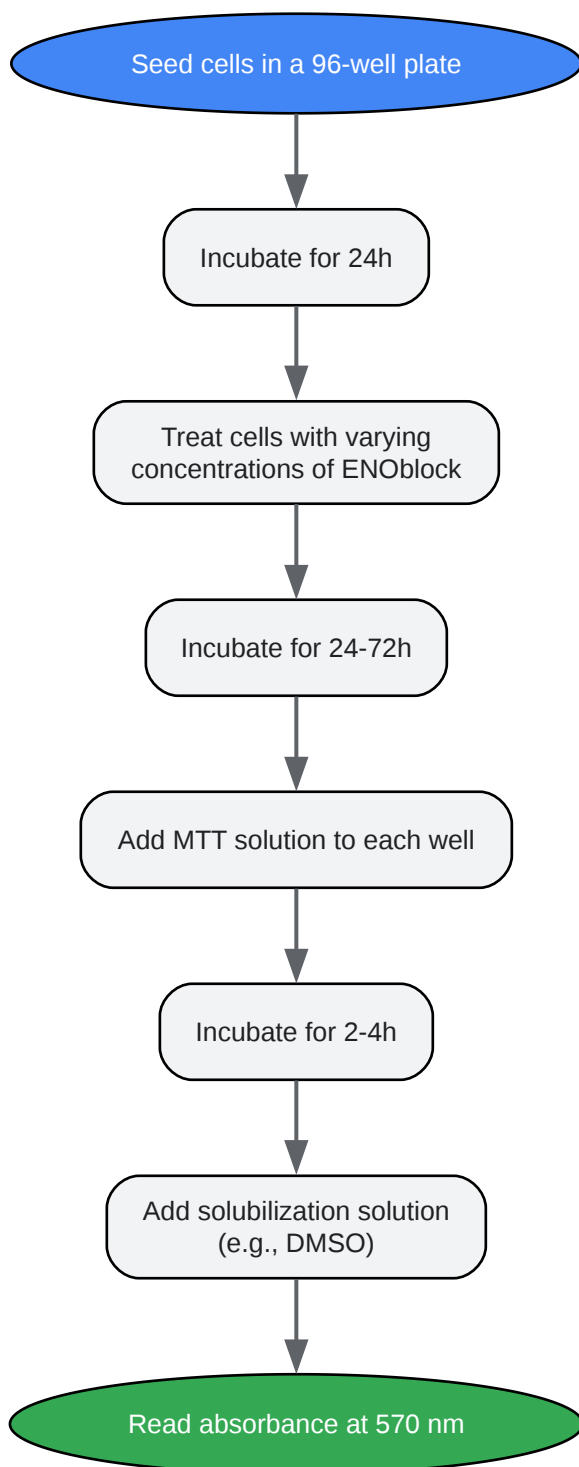
The precise mechanism of action of ENOblock is a subject of ongoing scientific debate. Two primary hypotheses have emerged from the literature.

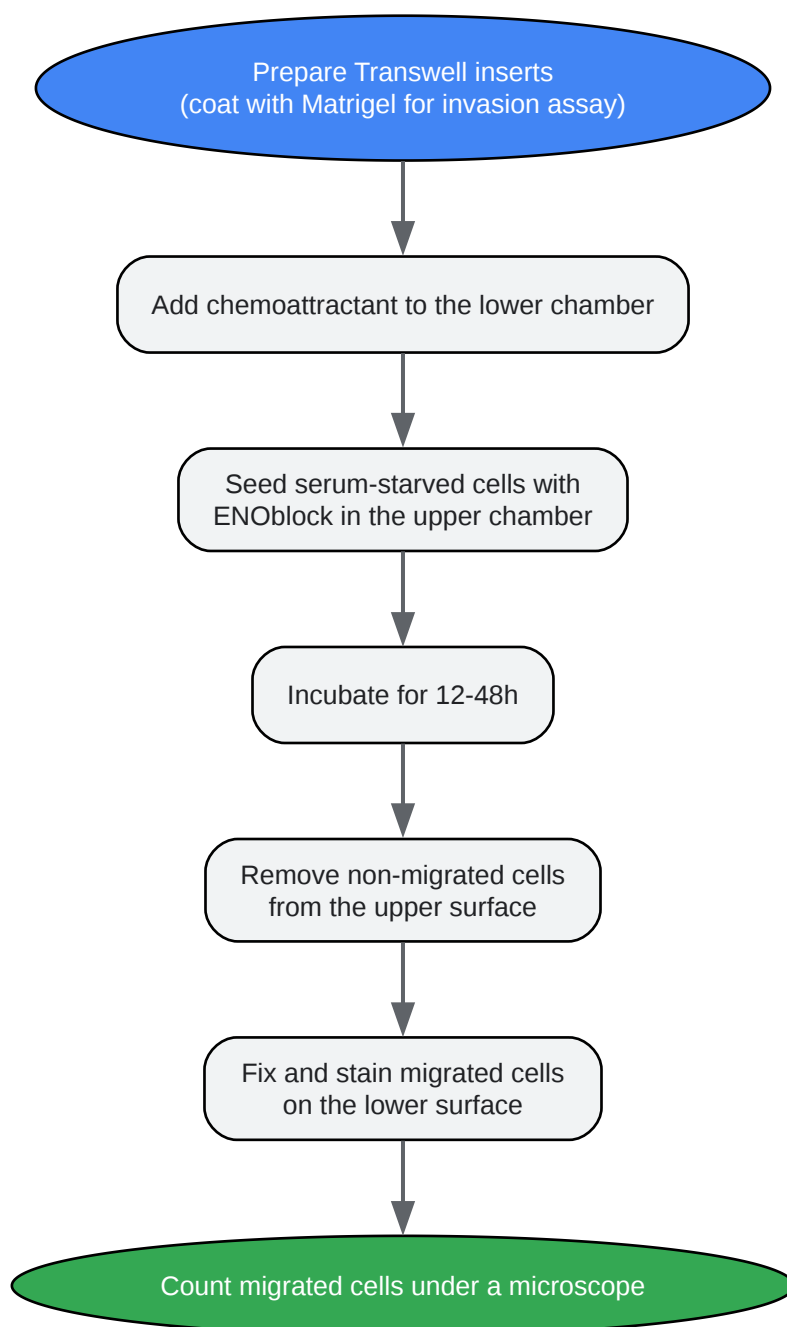
Hypothesis 1: Direct Inhibition of Enolase Glycolytic Activity

The initial characterization of ENOblock identified it as a direct inhibitor of enolase, the glycolytic enzyme that catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate. This inhibition would disrupt glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). The proposed downstream effects of this inhibition include a reduction in ATP production and the induction of apoptosis, potentially through the downregulation of the anti-apoptotic proteins AKT and Bcl-xL.









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